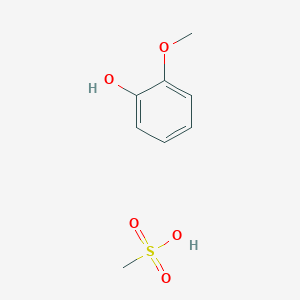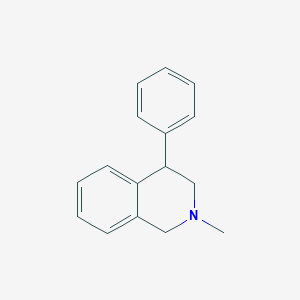![molecular formula C7H10O2 B1661958 2-Oxabicyclo[2.2.2]octan-3-one CAS No. 4350-84-9](/img/structure/B1661958.png)
2-Oxabicyclo[2.2.2]octan-3-one
Vue d'ensemble
Description
2-Oxabicyclo[2.2.2]octan-3-one is a chemical compound with the molecular weight of 126.16 . It is typically stored at room temperature and appears as a powder .
Synthesis Analysis
The synthesis of this compound has been studied in the context of ring-opening polymerization (ROP). The ROP of this compound under different conditions has been reported . When initiated by n-butyl lithium or catalyzed by trifluoromethanesulfonic acid in the presence of benzyl alcohol, polyesters containing all cis-1,4 disubstituted cyclohexane ring were obtained .
Molecular Structure Analysis
The molecular structure of this compound is characterized by alicyclic structures. The stereochemistry of these structures greatly affects the properties of the compound .
Chemical Reactions Analysis
The chemical reactions of this compound have been investigated in the context of ring-opening polymerization . The cis to trans transformation mechanism under certain conditions was manifested .
Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . The stereochemistry of the alicyclic structures in this compound has a great effect on its properties, which can be regulated by varying the polymerization conditions .
Applications De Recherche Scientifique
Polymérisation par ouverture de cycle (POC)
La 2-Oxabicyclo[2.2.2]octan-3-one est utilisée dans la polymérisation par ouverture de cycle pour créer des polyesters avec des motifs alicycliques dans la chaîne principale du polymère . Ce processus est important pour la synthèse de polymères ayant des propriétés mécaniques et thermiques améliorées. La stéréochimie des structures alicycliques peut être régulée pour affecter les propriétés du polymère, ce qui est crucial pour développer des matériaux ayant des caractéristiques spécifiques.
Propriétés thermiques des polyesters
La stéréochimie introduite pendant la POC de la this compound influence les propriétés thermiques des polyesters résultants . Ceci est particulièrement important pour les applications nécessitant des matériaux capables de résister à des températures élevées ou ayant des points de fusion spécifiques.
Recyclabilité chimique
Les polyesters dérivés de la this compound présentent une recyclabilité chimique . Cette propriété est essentielle pour le développement de matériaux durables, permettant la récupération des monomères et la réduction de l'impact environnemental.
Stéréorégularité et cristallinité
La stéréorégularité des polymères obtenus à partir de la this compound affecte leur cristallinité . Les polymères ayant une cristallinité plus élevée ont de meilleures propriétés mécaniques et sont plus adaptés aux applications structurelles.
Applications biomédicales
La capacité du composé à former des polymères biodégradables en fait un candidat pour les applications biomédicales . Ces applications comprennent les systèmes d'administration de médicaments et les matériaux biocompatibles pour les implants médicaux.
Amélioration des propriétés physicochimiques
L'incorporation du noyau this compound dans des structures pharmaceutiques peut conduire à une amélioration des propriétés physicochimiques, telles qu'une augmentation de la solubilité dans l'eau et une stabilité métabolique . Ceci est crucial pour le développement de nouveaux médicaments ayant une meilleure efficacité et des effets secondaires réduits.
Création de bioisostères
Le composé sert de bioisostère pour le groupe phényle dans les molécules médicamenteuses, ce qui peut entraîner de nouvelles activités biologiques . Cette application est précieuse dans la découverte de médicaments, fournissant des alternatives aux composés aromatiques traditionnels.
Innovations en science des matériaux
Enfin, la structure unique de la this compound peut conduire à des innovations en science des matériaux . Son incorporation dans divers matériaux pourrait entraîner des produits ayant des propriétés nouvelles, ouvrant de nouvelles voies de recherche et de développement.
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of 2-Oxabicyclo[2.2.2]octan-3-one is the polymer backbone in the synthesis of polyesters . The compound interacts with the alicyclic structures in the main chain of polyesters, which typically possess superior mechanical and thermal properties along with chemical recyclability .
Mode of Action
This compound undergoes a process called Ring-Opening Polymerization (ROP) under different conditions . This process is a simple and in most cases controlled method to synthesize polyesters with alicyclic moieties in the polymer backbone . The stereochemistry of the alicyclic structures has a significant effect on the polymer properties, which can be regulated by varying the polymerization conditions .
Biochemical Pathways
The biochemical pathway involved in the action of this compound is the ring-opening polymerization (ROP) of bridged or fused bicyclic lactones . This process leads to the synthesis of polyesters with alicyclic moieties in the polymer backbone .
Pharmacokinetics
The pharmacokinetics of 2-Oxabicyclo[22The compound’s properties, such as its stereochemistry, can be regulated by varying the polymerization conditions, which could potentially influence its absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The result of the action of this compound is the formation of polyesters with alicyclic moieties in the polymer backbone . These polyesters exhibit higher crystallinity and melting temperatures ™ than those of the stereoirregular isomers . The degradation of these polyesters with acid at high temperature could recover 3-cyclohexenecarboxylic acid .
Action Environment
The action of this compound is influenced by the conditions under which the polymerization process takes place . For instance, when the polymerization is initiated by n-butyl lithium (n-BuLi) or catalyzed by trifluoromethanesulfonic acid (TfOH) in the presence of benzyl alcohol, polyesters containing all cis-1,4 disubstituted cyclohexane ring are obtained . Polyesters initiated by sodium methoxide (meona) or catalyzed by organic superbase contained both cis and trans isomeric structural units .
Analyse Biochimique
Biochemical Properties
The biochemical properties of 2-Oxabicyclo[2.2.2]octan-3-one are intriguing. It has been incorporated into the structure of drugs like Imatinib and Vorinostat (SAHA) instead of the phenyl ring . This replacement leads to an improvement of physicochemical properties: increased water solubility, enhanced metabolic stability, and reduced lipophilicity
Cellular Effects
Preliminary studies suggest that it may influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism . More detailed studies are needed to fully understand these effects.
Molecular Mechanism
It is known that the compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Preliminary studies suggest that the compound may have long-term effects on cellular function
Propriétés
IUPAC Name |
2-oxabicyclo[2.2.2]octan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c8-7-5-1-3-6(9-7)4-2-5/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVORRKXXHHFWDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1C(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60195865 | |
| Record name | 2-Oxabicyclo(2.2.2)octan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60195865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4350-84-9 | |
| Record name | 2-Oxabicyclo[2.2.2]octan-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4350-84-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Oxabicyclo(2.2.2)octan-3-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004350849 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Oxabicyclo(2.2.2)octan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60195865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


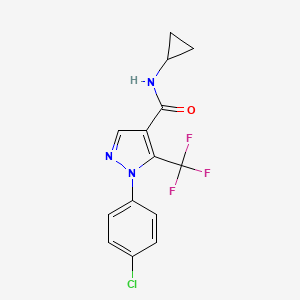

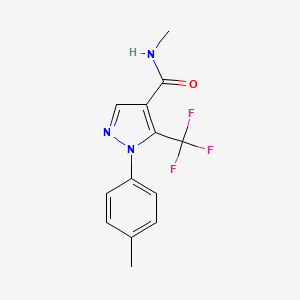
![N-cyclopropyl-5-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]pyrazole-4-carboxamide](/img/structure/B1661878.png)
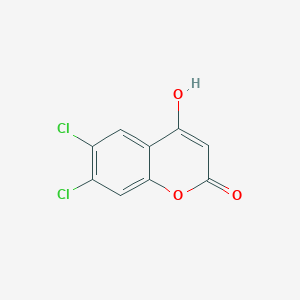
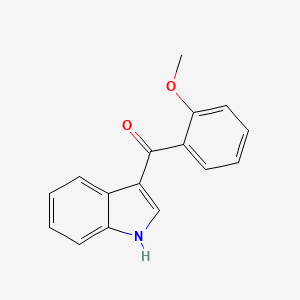
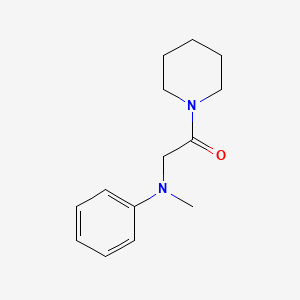
![3h-Imidazo[4,5-c]pyridin-4-amine,n-ethyl-](/img/structure/B1661884.png)
